molecular formula C22H22ClN3O2 B11161295 1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11161295
M. Wt: 395.9 g/mol
InChI Key: KQAUZHXTINUSMG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chlorobenzyl group, an indole moiety, and a pyrrolidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl ring is replaced by a chlorine atom.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole moiety with the chlorobenzyl and pyrrolidine groups using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group can enhance the compound’s binding affinity and specificity. The pyrrolidine ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl acetate: Shares the indole and chlorobenzyl moieties but differs in the presence of a methoxy group and an acetate ester.

    1-(4-chlorobenzyl)-1H-indol-3-yl acetic acid: Similar indole and chlorobenzyl moieties but contains an acetic acid group instead of a pyrrolidine ring.

Uniqueness

1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring distinguishes it from other similar compounds, potentially enhancing its stability and bioavailability.

Properties

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22ClN3O2/c23-18-7-5-15(6-8-18)13-26-14-17(11-21(26)27)22(28)24-10-9-16-12-25-20-4-2-1-3-19(16)20/h1-8,12,17,25H,9-11,13-14H2,(H,24,28)

InChI Key

KQAUZHXTINUSMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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